Cas no 1807276-42-1 (Ethyl 6-cyano-3-ethyl-2-formylphenylacetate)

Ethyl 6-cyano-3-ethyl-2-formylphenylacetate 化学的及び物理的性質
名前と識別子
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- Ethyl 6-cyano-3-ethyl-2-formylphenylacetate
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- インチ: 1S/C14H15NO3/c1-3-10-5-6-11(8-15)12(13(10)9-16)7-14(17)18-4-2/h5-6,9H,3-4,7H2,1-2H3
- InChIKey: NSAWLXJSSDSNTP-UHFFFAOYSA-N
- ほほえんだ: O(CC)C(CC1C(C#N)=CC=C(CC)C=1C=O)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 18
- 回転可能化学結合数: 6
- 複雑さ: 344
- トポロジー分子極性表面積: 67.2
- 疎水性パラメータ計算基準値(XlogP): 2.1
Ethyl 6-cyano-3-ethyl-2-formylphenylacetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A010001610-1g |
Ethyl 6-cyano-3-ethyl-2-formylphenylacetate |
1807276-42-1 | 97% | 1g |
1,534.70 USD | 2021-07-06 |
Ethyl 6-cyano-3-ethyl-2-formylphenylacetate 関連文献
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Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
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Tsz-Ki Lau,Philip C. Y. Chow,Ningning Wu,Dan Su,Huifeng Meng,Chao Ma,Tao Liu,Xinhui Zou,Kam Sing Wong,Xinhui Lu,He Yan J. Mater. Chem. A, 2020,8, 3676-3685
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Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
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Shouqin Tain,Neway Belachew,Kwadwo Asare Owusu,Xiujian Zhao RSC Adv., 2021,11, 13556-13563
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Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
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6. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
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Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
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Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613
Ethyl 6-cyano-3-ethyl-2-formylphenylacetateに関する追加情報
Ethyl 6-cyano-3-ethyl-2-formylphenylacetate (CAS No. 1807276-42-1): A Comprehensive Overview
Ethyl 6-cyano-3-ethyl-2-formylphenylacetate (CAS No. 1807276-42-1) is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, characterized by its unique structural features, exhibits a range of potential applications in synthetic chemistry and drug development. Its molecular structure, incorporating both cyano and formyl functional groups, makes it a versatile intermediate in the synthesis of more complex molecules.
The compound's name, particularly the 6-cyano and 3-ethyl substituents, highlights its distinct chemical properties. The cyano group (-CN) is known for its ability to participate in various chemical reactions, including nucleophilic addition and condensation reactions, which are crucial in organic synthesis. On the other hand, the ethyl group (-CH₂CH₃) contributes to the compound's solubility and reactivity, making it suitable for a variety of applications.
The presence of the 2-formyl group in Ethyl 6-cyano-3-ethyl-2-formylphenylacetate adds another layer of functionality to the molecule. The formyl group (-CHO) is highly reactive and can undergo oxidation to form carboxylic acids or condensation reactions to form Schiff bases. These reactions are fundamental in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
In recent years, Ethyl 6-cyano-3-ethyl-2-formylphenylacetate has been studied for its potential role in the development of novel therapeutic agents. Research has shown that derivatives of this compound exhibit promising biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. These findings have prompted further investigation into its pharmacological potential.
The compound's structural features make it an attractive candidate for use in combinatorial chemistry and high-throughput screening (HTS) platforms. These approaches are widely employed in drug discovery to identify new lead compounds with desired biological activities. The reactivity of Ethyl 6-cyano-3-ethyl-2-formylphenylacetate allows for the rapid synthesis of a diverse library of derivatives, which can then be screened for their biological efficacy.
One of the most intriguing aspects of Ethyl 6-cyano-3-ethyl-2-formylphenylacetate is its role as a building block in the synthesis of more complex molecules. For instance, it can be used to construct heterocyclic compounds, which are known for their broad spectrum of biological activities. Heterocycles are integral components of many drugs on the market today, including antiviral agents, anticancer drugs, and central nervous system (CNS) therapeutics.
The compound's versatility also extends to its application in materials science. Researchers have explored its use as a precursor in the synthesis of polymers and coatings with unique properties. These materials exhibit enhanced durability, thermal stability, and chemical resistance, making them suitable for various industrial applications.
In conclusion, Ethyl 6-cyano-3-ethyl-2-formylphenylacetate (CAS No. 1807276-42-1) is a multifunctional compound with significant potential in both pharmaceutical and materials science research. Its unique structural features and reactivity make it an invaluable tool for synthetic chemists and drug developers alike. As research continues to uncover new applications for this compound, its importance in advancing scientific knowledge and technological innovation is likely to grow.
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